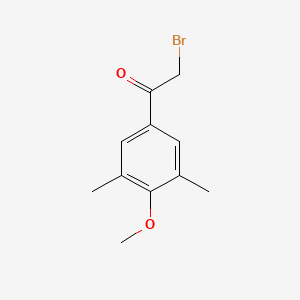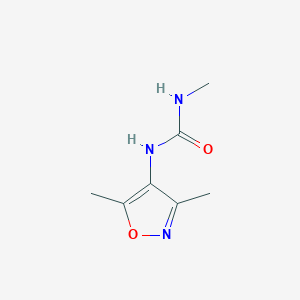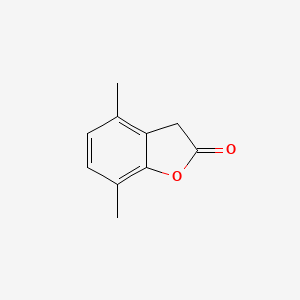
4,7-Dimethylbenzofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family It is characterized by a fused benzene and furan ring structure with two methyl groups at the 4 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the O-alkylation of salicylaldehyde derivatives followed by cyclization and decarboxylation. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic dehydrogenation of 2-ethylphenol derivatives. This process can be optimized for higher yields and purity by controlling temperature, pressure, and the presence of catalysts such as palladium or platinum.
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Alkylated or acylated benzofuran derivatives.
Aplicaciones Científicas De Investigación
4,7-Dimethylbenzofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses.
Comparación Con Compuestos Similares
Benzofuran: The parent compound without methyl substitutions.
Dibenzofuran: An analog with an additional fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness: 4,7-Dimethylbenzofuran-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 4 and 7 positions can affect its electronic properties and steric interactions, making it distinct from other benzofuran derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
4,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-7(2)10-8(6)5-9(11)12-10/h3-4H,5H2,1-2H3 |
Clave InChI |
JVKJCFSMLUBGQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(=O)OC2=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


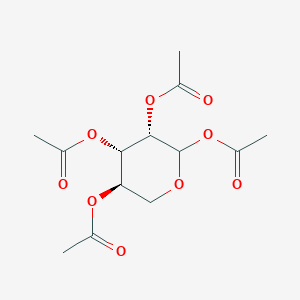
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)


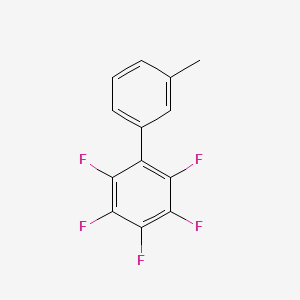
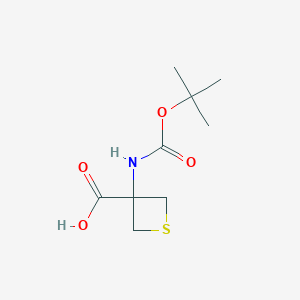
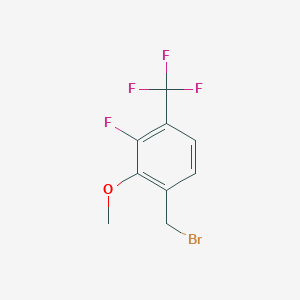
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
